Octahydrofuro[3,4-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEWESQMWWIQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933688-11-0 | |
| Record name | octahydrofuro[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Octahydrofuro 3,4 C Pyridine and Its Derivatives
Strategies for the Construction of the Octahydrofuro[3,4-c]pyridine Ring System
Base-Mediated Cascade [3+2] Double Michael Reactions for Spirooxindole this compound Derivatives.researchgate.netrsc.org
A notable strategy for synthesizing functionalized spirooxindole this compound derivatives involves a base-mediated cascade [3+2] double Michael reaction. researchgate.netrsc.orgresearchgate.net This method utilizes oxindole (B195798) derivatives and β-arylacrylonitrile derivatives as starting materials. rsc.org Under mild conditions, this reaction proceeds to form spirooxindole tetrahydrofuran (B95107) derivatives, which can then be further transformed into the desired spirooxindole this compound structures. researchgate.netrsc.org This process is characterized by the formation of two new heterocyclic rings and two quaternary carbon centers. rsc.orgrsc.org
The reaction conditions can be optimized by screening different bases. For instance, while bases like K₂CO₃ and Na₂CO₃ can catalyze the reaction with moderate yields and high diastereoselectivity, the use of a stronger base like LiOH has been shown to significantly improve the yield of the initial spirooxindole tetrahydrofuran derivatives. rsc.org Organic bases such as triethylamine (B128534) (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been employed. rsc.org The high diastereoselectivity observed is attributed to spatial environments and hydrogen bonding. rsc.org
Table 1: Base Screening for the Synthesis of Spirooxindole Tetrahydrofuran Derivatives rsc.org
| Entry | Base | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | K₂CO₃ | 60 | 94:6 |
| 2 | Na₂CO₃ | - | - |
Note: This table is based on data for the initial Michael addition step to form the tetrahydrofuran ring, a precursor to the this compound system.
Domino Annulation Approaches in this compound Synthesis.rsc.org
Domino annulation represents an efficient approach for constructing the tetracyclic spirooxindole this compound core from functionalized spirooxindole tetrahydrofuran precursors. rsc.org This transformation can be achieved by treating the spirooxindole tetrahydrofuran derivatives with concentrated sulfuric acid in glacial acetic acid, leading to the formation of the desired this compound derivatives in moderate yields. rsc.org This method is valued for its ability to create a new heterocyclic ring in a straightforward procedure. rsc.org The scope of this domino annulation has been successfully extended to a variety of spirooxindole tetrahydrofuran derivatives. rsc.org
Intramolecular Alkoxide Exchange/Michael Addition/Hydrogenation Sequences for Bicyclic Ring System Construction.nih.govrsc.org
An elegant sequence involving intramolecular alkoxide exchange, Michael addition, and hydrogenation has been utilized to construct the this compound bicyclic ring system, particularly in the context of synthesizing the core of the marine natural product zamamiphidin A. nih.govrsc.org
The process commences with the formation of a tetrahydrofuran ring via an intramolecular alkoxide exchange. nih.govrsc.org This is followed by a sequence to introduce an enoate functionality. nih.gov A crucial intramolecular Michael addition then facilitates the coupling of C4 and C4a, leading to the formation of the bicyclic intermediate. nih.govrsc.org However, the stereochemistry at the newly formed C4a stereocenter may not align with the desired natural product. nih.gov To address this, a strategy involving the generation of a C4–C4a double bond followed by hydrogenation can be employed to invert the stereochemistry at C4a and secure the correct configurations at both C4 and C4a. nih.gov
Oxidative Conditions in this compound Core Synthesis.nih.gov
The synthesis of the this compound core can necessitate the use of specific oxidative conditions to introduce key functional groups. In the synthetic approach towards zamamiphidin A, various oxidative conditions were explored to introduce a hydroxyl group at a specific position (C9) of a malonate intermediate. nih.gov While methods such as Mn(OAc)₃/AcOH, IBX/DMSO/H₂O, and O₂/I₂/NaOAc were considered, the use of Davis' oxaziridine (B8769555) with NaH in THF at low temperatures proved to be the most successful, affording the desired hydroxylated product in high yield. nih.gov This hydroxylation step is a critical precursor to the subsequent intramolecular alkoxide exchange that forms the tetrahydrofuran ring. nih.gov
Asymmetric Synthesis of Chiral this compound Frameworks
Asymmetric Michael Addition to Establish Stereocenters.nih.govrsc.org
Asymmetric Michael addition is a powerful tool for establishing key stereocenters in the synthesis of chiral this compound frameworks. nih.govrsc.org In the asymmetric synthesis of the octahydrofuro[3,4-b]pyridine (B3307617) core of zamamiphidin A, an intermolecular asymmetric Michael addition was a pivotal step. nih.govrsc.org This reaction involved the addition of an (R)-N-tert-butanesulfinyl imidate to an enamidomalonate. nih.govrsc.org The use of lithium hexamethyldisilazide (LiHMDS) as a base facilitated this addition, resulting in the desired adduct as the major diastereomer with a good diastereomeric ratio. nih.gov This step effectively installed the first crucial stereocenter at the C10 position. nih.govrsc.org The development of highly diastereoselective Michael additions of chiral auxiliaries like (R)-N-tert-butanesulfinyl imidates to α,β-unsaturated compounds is a significant advancement in the stereocontrolled synthesis of complex heterocyclic systems. researchgate.net
Diastereoselective Transformations in this compound Synthesis
Diastereoselective synthesis is crucial for creating specific stereoisomers of this compound derivatives. Researchers have developed methods that yield high diastereoselectivity, which is essential for producing compounds with desired biological activities. For instance, the synthesis of spirooxindole this compound derivatives has been achieved with high diastereoselectivity through domino annulation reactions. rsc.org These transformations often involve the creation of multiple new bonds and stereocenters in a single, efficient step. rsc.orgjraic.com The careful choice of catalysts and reaction conditions allows for the preferential formation of one diastereomer over others. nih.gov
One notable approach involves the treatment of spirooxindole tetrahydrofuran derivatives with concentrated sulfuric acid in glacial acetic acid, leading to the formation of tetracyclic spirooxindole this compound derivatives in moderate yields and with high diastereoselectivity. rsc.org The stereochemistry of the resulting products has been confirmed through techniques such as single-crystal X-ray diffraction. rsc.org
Chiral Malonate Precursors in this compound Synthesis
Chiral malonates are valuable building blocks in the asymmetric synthesis of complex molecules, including precursors to the this compound scaffold. researchgate.netnih.gov An efficient method for preparing chiral malonates involves the enantioselective phase-transfer catalytic α-alkylation of specific malonate derivatives. researchgate.netfrontiersin.org This approach allows for the synthesis of α-methyl-α-alkylmalonates, which are versatile chiral synthons containing a quaternary carbon center, in high chemical yields and with excellent enantioselectivity. researchgate.net
For example, the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates using a chiral phase-transfer catalyst can produce the desired chiral malonates with up to 99% yield and 98% enantiomeric excess. researchgate.net These chiral malonates can then be selectively hydrolyzed to furnish chiral malonic monoacids, which serve as key intermediates for further synthetic transformations toward the this compound core. researchgate.netnih.gov A synthetic approach to the octahydrofuro[3,4-b]pyridine framework, a related bicyclic system, has been described utilizing a chiral malonate, which was further elaborated to construct the bicyclic ring system. rsc.orgresearchgate.net
Enantioselective Routes to this compound Scaffolds
Enantioselective synthesis provides access to specific enantiomers of the this compound core, which is critical as different enantiomers can exhibit distinct biological activities. nih.gov Various strategies have been developed to achieve high enantioselectivity in the synthesis of these scaffolds. researchgate.net
One such strategy involves an asymmetric Michael addition of a chiral sulfinyl imidate with an enamidomalonate to establish a key stereocenter. rsc.org This is followed by a sequence of intramolecular reactions to construct the bicyclic ring system. rsc.org Another approach utilizes chiral catalysts, such as chiral guanidine, although with limited success in some cases. researchgate.net The development of novel synthetic methods for the construction of enantiomerically pure analogues of bioactive heterocyclic compounds, including those with the this compound framework, remains an active area of research. rsc.org
Derivatization and Functionalization of the this compound Core
The versatility of the this compound scaffold allows for extensive derivatization and functionalization, enabling the exploration of its chemical space for various applications.
Introduction of Azide (B81097) Groups for Bioconjugation and Drug Discovery
The introduction of azide groups onto the this compound scaffold is a valuable strategy for bioconjugation and drug discovery. ontosight.aitcichemicals.com Azides are versatile functional groups that can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific labeling of biomolecules. nih.govnih.gov
Reagents like 3-((4-azidophenyl)dithio)propionic N-hydroxysuccinimide can be used to introduce azide functionalities into molecules for subsequent conjugation. ontosight.ai This approach has been widely used for labeling proteins, creating bioconjugates for therapeutic and diagnostic purposes, and studying protein interactions. ontosight.ai The incorporation of azide moieties into heterocyclic scaffolds like imidazo[1,2-a]pyridine (B132010) has also been demonstrated as a useful synthetic platform to access more complex molecules. mdpi.com
Synthesis of Spirooxindole this compound Derivatives
A significant area of research has focused on the synthesis of spirooxindole derivatives fused with the this compound core. researchgate.netrsc.org These complex polyheterocyclic structures are of interest due to their potential biological activities. researchgate.netrsc.org
The synthesis typically involves a base-mediated cascade [3+2] double Michael reaction between oxindole derivatives and β-arylacrylonitrile derivatives to form a spirooxindole tetrahydrofuran intermediate. rsc.orgresearchgate.netrsc.org This intermediate can then undergo a domino annulation reaction, often under acidic conditions, to construct the final spirooxindole this compound derivative. rsc.org This method allows for the creation of two new heterocyclic rings and two quaternary carbon centers in a controlled manner. researchgate.netrsc.org
Development of Polyheterocyclic Spirooxindole Derivatives
The development of polyheterocyclic spirooxindole derivatives incorporating the this compound framework has led to the discovery of compounds with interesting biological properties. researchgate.netrsc.org For example, certain spirooxindole this compound derivatives have shown promising antifungal activity against various plant pathogens. researchgate.netrsc.orgnih.gov
One particular derivative, 4ab, which features a bromine atom on the meta-position of a benzene (B151609) ring, was identified as a potent inhibitor of Fusarium graminearum, with an IC50 value of 3.31 µg/mL. researchgate.netrsc.org This level of activity is comparable to the commercial fungicide cycloheximide. researchgate.netrsc.org The synthesis of these complex molecules often involves a multi-step process that begins with the formation of a spirooxindole tetrahydrofuran derivative, which is then further elaborated to the final polyheterocyclic system. rsc.orgresearchgate.netrsc.org
Incorporation of Various Aglycon Moieties via Halogen Introduction
The introduction of a halogen atom onto the heterocyclic core serves as a pivotal strategy for further derivatization, enabling the attachment of a wide array of aglycon moieties through nucleophilic substitution. While direct examples on the this compound scaffold are not extensively documented in publicly available literature, a closely related isomer, the octahydrofuro[3,2-b]pyridine (B59362) system, provides a strong precedent for this approach.
In the synthesis of bicyclic iminosugar C-glycosides based on the octahydrofuro[3,2-b]pyridine motif, a debenzylative iodocycloetherification has been employed as a key step. researchgate.netnih.gov This reaction not only forms the fused furan (B31954) ring but also installs an iodine atom at a strategic position. This halogen then acts as a versatile handle for coupling with various nucleophiles, effectively introducing diverse aglycon portions. The process involves the treatment of a C-allyl iminosugar precursor with an iodine source, leading to the formation of a key iodinated bicyclic intermediate. Subsequent nucleophilic displacement of the iodine allows for the incorporation of functionalities such as alcohols, amines, amides, and triazoles. nih.gov This two-step sequence highlights the utility of halogenation as a gateway to a broad range of functionalized derivatives.
The table below summarizes the introduction of various aglycons via nucleophilic displacement of an iodinated octahydrofuro[3,2-b]pyridine intermediate, a strategy potentially adaptable to the [3,4-c] isomer.
Table 1: Examples of Aglycon Incorporation via Iodide Displacement on an Octahydrofuro[3,2-b]pyridine Scaffold Data derived from studies on the related octahydrofuro[3,2-b]pyridine isomer. nih.gov
| Iodinated Precursor | Nucleophile/Reagent | Resulting Aglycon Moiety | Final Product Functionality |
|---|---|---|---|
| Iodomethyl-octahydrofuro[3,2-b]pyridine derivative | Sodium azide (NaN3) | -CH2N3 | Azide |
| Iodomethyl-octahydrofuro[3,2-b]pyridine derivative | Potassium thioacetate (B1230152) (KSAc) | -CH2SAc | Thioacetate |
| Iodomethyl-octahydrofuro[3,2-b]pyridine derivative | 1H-1,2,3-Triazole | -CH2-(1,2,3-triazol-1-yl) | Triazole |
| Iodomethyl-octahydrofuro[3,2-b]pyridine derivative | Sodium methoxide (B1231860) (NaOMe) | -CH2OMe | Methyl Ether |
Functionalization of Fused Piperidine (B6355638) Rings
Functionalization of the piperidine portion of the this compound scaffold is essential for modulating the pharmacological properties of its derivatives. This can be achieved either by constructing the fused piperidine ring from a functionalized precursor or by direct modification of the pre-formed bicyclic system.
A notable example involves the synthesis of complex polyheterocyclic spirooxindole derivatives, where the this compound core is formed in a key cyclization step. rsc.org In this approach, functionalized spirooxindole tetrahydrofuran precursors undergo a domino annulation reaction when treated with concentrated sulfuric acid in glacial acetic acid. This acid-catalyzed process constructs the fused piperidine ring, yielding tetracyclic spirooxindole this compound derivatives. rsc.org This method demonstrates the creation of a highly substituted and functionalized piperidine ring as an integral part of the scaffold's synthesis. One such derivative includes a bromine atom on the spiro-fused benzene ring, highlighting the tolerance of this method for halogenated substrates. nih.gov
Table 2: Synthesis of Fused Piperidine Rings in Spirooxindole Derivatives rsc.org
| Starting Material (Spirooxindole Tetrahydrofuran Derivative) | Reagents | Resulting this compound Product | Yield |
|---|---|---|---|
| 5-chloro-3'-(cyano(p-tolyl)methyl)-1'-methyl-2-oxospiro[indoline-3,2'-furan]-4'-carboxylate | Conc. H2SO4, Acetic Acid | Spiro[5-chloroindoline-3,8'- rsc.orgresearchgate.netepoxy researchgate.netd-nb.infodioxolo[4,5-f]isoquinolin]-2-one derivative | Moderate |
| 5-bromo-3'-(cyano(4-methoxyphenyl)methyl)-1'-methyl-2-oxospiro[indoline-3,2'-furan]-4'-carboxylate | Conc. H2SO4, Acetic Acid | Spiro[5-bromoindoline-3,8'- rsc.orgresearchgate.netepoxy researchgate.netd-nb.infodioxolo[4,5-f]isoquinolin]-2-one derivative | Moderate |
A more general and direct approach to functionalizing the piperidine ring involves catalyst-controlled C-H functionalization. d-nb.info This powerful strategy allows for the introduction of substituents at specific positions (C2, C3, or C4) of the piperidine ring. Rhodium-catalyzed C-H insertion reactions, using donor/acceptor carbenes, have been extensively studied for simple piperidine systems and are, in principle, applicable to the this compound scaffold. d-nb.infonih.gov The site selectivity of these reactions is controlled by the choice of both the rhodium catalyst and the nitrogen-protecting group on the piperidine. d-nb.info For instance, C2 functionalization is often achieved with N-Boc or N-Bs protected piperidines, while C4 functionalization can be favored by using other protecting groups that sterically block the C2 position. d-nb.infonih.gov Direct C3 functionalization is often more challenging due to electronic effects but can be accomplished through indirect methods like the ring-opening of a cyclopropane (B1198618) intermediate. d-nb.info
Table 3: General Methods for Site-Selective C-H Functionalization of Piperidines d-nb.infonih.gov
| Piperidine Position | Nitrogen Protecting Group | Typical Catalyst | Reaction Type |
|---|---|---|---|
| C2 | Boc (tert-butyloxycarbonyl) | Rh2(R-TCPTAD)4 | C-H Insertion |
| C2 | Bs (Brosyl) | Rh2(R-TPPTTL)4 | C-H Insertion |
| C4 | α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | C-H Insertion |
| C3 | Boc (on tetrahydropyridine (B1245486) precursor) | (1) Asymmetric Cyclopropanation (2) Reductive Ring Opening | Indirect C-H Functionalization |
Advanced Spectroscopic and Crystallographic Analyses of Octahydrofuro 3,4 C Pyridine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. auremn.org.br For the octahydrofuro[3,4-c]pyridine system, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework. More advanced NMR techniques provide detailed insights into the molecule's conformation.
The fused ring system of this compound restricts its conformational flexibility. In related bicyclic systems, such as octahydrofuro[3,2-b]pyridine (B59362) derivatives, the fused tetrahydrofuran (B95107) (THF) ring forces the piperidine (B6355638) ring into a specific conformation, in that case, a flattened ¹C₄ chair. researchgate.net Similar constraints are expected for the this compound scaffold. The analysis of coupling constants (J-values) between protons and the use of Nuclear Overhauser Effect (NOE) experiments can reveal the spatial proximity of different protons, allowing for the determination of the molecule's preferred conformation in solution. conicet.gov.ar
In some cases, conformational exchange processes can lead to broadened signals in NMR spectra, making analysis challenging. nih.gov However, techniques like variable temperature NMR can help to study these dynamic equilibria. nih.gov For instance, in a study of hexahydro-3H-oxazolo[3,4-c]pyridines, a structurally related system, ¹³C NMR chemical shifts were used to determine that the molecule exists as an equilibrium mixture of conformations. rsc.org
Table 2: Key NMR Parameters for Conformational Analysis
| NMR Parameter | Information Provided | Application to this compound |
|---|---|---|
| Chemical Shift (δ) | Electronic environment of a nucleus. | Confirms the presence of specific functional groups and provides initial clues about the molecular conformation. Down-field shifts can indicate the influence of nearby electronegative atoms or deshielding effects from the ring structure. pw.edu.pl |
| Coupling Constant (J) | Through-bond interaction between nuclei. | The magnitude of ³J (three-bond) coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation, which is crucial for determining ring conformation. |
| Nuclear Overhauser Effect (NOE) | Through-space interaction between nuclei. | NOE correlations identify protons that are close to each other in space (typically < 5 Å), which helps to define the relative stereochemistry and preferred conformation of the bicyclic system. conicet.gov.ar |
| Residual Dipolar Couplings (RDCs) | Long-range orientational constraints. | In cases where NOE and J-coupling analysis is insufficient, RDCs can provide information about the relative orientation of different parts of the molecule. conicet.gov.ar |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov Its primary application in the context of synthesizing this compound and its derivatives is the confirmation of the molecular weight of the target compound. mdpi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule. libretexts.orgrsc.org
The molecular ion peak (M⁺) or, more commonly with modern soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), directly corresponds to the molecular weight of the synthesized compound. libretexts.orguni.lu For this compound (C₇H₁₃NO), the expected monoisotopic mass is 127.0997 Da. uni.lu
Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable structural information. msu.edulibretexts.org The way the molecule breaks apart upon ionization can reveal the presence of specific substructures. For example, the fragmentation of related alkylpyridine N-oxides shows characteristic losses of oxygen or OH groups, which helps to confirm the N-oxide structure. researchgate.net
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Information |
|---|---|---|
| [M]⁺ | 127.0992 | Molecular Ion |
| [M+H]⁺ | 128.1070 | Protonated Molecule |
| [M+Na]⁺ | 150.0889 | Sodium Adduct |
| [M+K]⁺ | 166.0629 | Potassium Adduct |
Data derived from predicted values for C₇H₁₃NO. uni.lu
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for separating mixtures of isomers. researchgate.net For a chiral molecule like this compound, which has multiple stereocenters, chiral HPLC is particularly vital for separating enantiomers and diastereomers. nih.govresearchgate.net
The separation is achieved by passing the sample through a column containing a stationary phase. Different compounds in the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and elute at different times. helixchrom.com For separating chiral compounds, a chiral stationary phase (CSP) is used. eijppr.com These phases are themselves chiral and interact differently with the enantiomers of a racemic mixture, leading to their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including isomers of other heterocyclic systems. tokushima-u.ac.jpymc.co.jp
The choice of mobile phase (the solvent that carries the sample through the column) is critical and is optimized to achieve the best separation (resolution) between the peaks corresponding to the different components of the mixture. asianpubs.org The development of a robust HPLC method is essential for quality control, allowing for the accurate quantification of the desired isomer and any impurities. researchgate.net
Table 4: Principles of HPLC for Isomer Separation
| HPLC Mode | Stationary Phase | Principle of Separation | Application for this compound |
|---|---|---|---|
| Normal Phase | Polar (e.g., silica) | Separation based on polarity. Less polar compounds elute first. | Can be used for purification and separation of diastereomers, which have different physical properties. |
| Reversed Phase | Non-polar (e.g., C18-silica) | Separation based on hydrophobicity. More polar compounds elute first. | The most common HPLC mode for purity analysis of organic molecules. |
| Chiral HPLC | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) ymc.co.jp | Differential interaction with enantiomers, forming transient diastereomeric complexes. eijppr.com | Essential for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a sample. |
Elucidation of Key Pharmacophores within the this compound Scaffold
The this compound core serves as a versatile scaffold from which various pharmacophoric features can be presented to biological targets. A pharmacophore is the three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target and trigger a response. For derivatives of this compound, key pharmacophoric elements often include hydrogen bond donors and acceptors, hydrophobic regions, and specific stereochemical arrangements.
The fused furan (B31954) and pyridine (B92270) rings create a rigid bicyclic system that properly orients substituents in three-dimensional space. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or be protonated to interact with negatively charged residues in a protein. The oxygen atom in the furan ring can also participate in hydrogen bonding. Modifications at various positions on this scaffold allow for the systematic exploration of the chemical space around a biological target to identify optimal interactions. For instance, in the context of neuropeptide S receptor (NPSR) antagonists, the this compound core allows for the positioning of aryl groups and other substituents in a manner that effectively blocks the receptor. nih.gov The tetrahydropyridine (B1245486) ring system, a component of the this compound scaffold, is recognized as a significant pharmacophore in many natural alkaloids and biologically active compounds. researchgate.net
Impact of Substituent Modifications on Biological Activity
The biological activity of this compound derivatives can be significantly modulated by the nature and position of various substituents.
Effects of -OMe, -OH, -C=O, and NH2 Groups on Activity
Functional groups capable of hydrogen bonding and altering electronic properties, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups, play a critical role in the SAR of this compound derivatives. Studies on pyridine derivatives have shown that the presence and specific placement of -OMe, -OH, -C=O, and -NH2 groups can enhance antiproliferative activity. mdpi.comnih.gov For instance, the introduction of hydroxyl groups was found to reduce the IC50 values of certain pyridine derivatives, indicating increased potency. mdpi.com The addition of a methoxy group has also been shown to significantly improve antiproliferative activity against several cancer cell lines. mdpi.com The carbonyl group, often part of an amide or ester linkage, can act as a hydrogen bond acceptor and is a common feature in many biologically active molecules based on this scaffold. nih.gov The amino group can serve as a hydrogen bond donor and its basicity can be crucial for interactions with acidic residues in target proteins. mdpi.com
Stereochemical Effects on Pharmacological Profiles
The this compound scaffold contains multiple chiral centers, making stereochemistry a critical determinant of pharmacological activity. The relative and absolute configuration of substituents can profoundly influence how a molecule fits into a binding pocket and, consequently, its biological effect. For example, in the development of neuropeptide S receptor antagonists, the cis and trans isomers of N-benzyl-1-oxo-3,3-diphenyl-octahydrofuro[3,4-c]pyridine-5-carboxamide displayed different activities, highlighting the importance of stereoisomeric control. nih.gov The rigid bicyclic nature of the scaffold locks the substituents into specific spatial orientations, and even subtle changes in stereochemistry can lead to significant differences in pharmacological profiles.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery and plays a significant role in understanding the SAR of this compound derivatives. nih.gov These methods allow for the prediction of molecular properties and the visualization of molecular interactions, guiding the synthesis of more potent and selective compounds. nih.govnih.gov
Molecular Descriptors and Electrostatic Potential Maps
Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies). By correlating these descriptors with biological activity, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds. nih.gov
Electrostatic potential maps (EPMs) are particularly useful for visualizing the charge distribution of a molecule. libretexts.orgresearchgate.net EPMs illustrate regions of positive, negative, and neutral electrostatic potential on the molecular surface, which are colored typically as blue, red, and green, respectively. researchgate.netresearchgate.net These maps provide insights into how a molecule will interact with its biological target through electrostatic interactions, such as hydrogen bonds and ionic bonds. libretexts.orgresearchgate.net For pyridine derivatives, EPMs have been used to analyze how different substituents affect the electronic properties of the molecule and, in turn, its biological activity. researchgate.netresearchgate.net For example, electron-withdrawing or electron-donating groups will alter the electrostatic potential around the pyridine ring and other functional groups, influencing their ability to interact with a receptor. researchgate.net
Docking Studies and Binding Mode Analysis
Molecular docking and binding mode analysis have been instrumental in elucidating the interactions between this compound derivatives and their biological targets, providing a rationale for observed structure-activity relationships (SAR). These computational studies have guided the optimization of lead compounds for various therapeutic targets, including the neuropeptide S receptor (NPSR) and fungal enzymes.
In the development of novel NPSR antagonists based on the this compound scaffold, computational analysis has revealed key insights into the binding modes of these compounds. For instance, studies on a series of antagonists derived from the SHA-68 core structure have indicated a distinct shift in binding orientation within the NPSR binding site upon structural modification of the this compound core. nih.gov
One significant finding was observed when the oxazolidinone nitrogen in the parent scaffold was replaced with a double bond, leading to the 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core. This modification appeared to alter the binding mode, allowing for the substitution of one of the aryl rings with aliphatic groups without compromising antagonist potency. nih.gov A comparison of the binding modes of compounds with and without this modification, such as compound 14b (an alkene-containing analog) and compound 29 (a related analog), demonstrated that their respective binding sites within the NPSR are distinct. nih.gov This suggests that the fused heterocyclic system of the this compound core plays a crucial role in orienting the substituents for optimal interaction with the receptor.
Furthermore, the stereochemistry of the this compound ring system is a critical determinant of activity. The reduction of the 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core results in cis- and trans-isomers, which can be separated and derivatized to yield compounds with differing biological activities. For example, the cis-isomer of the reduced intermediate was used to synthesize potent NPSR antagonists. nih.gov
In the context of antifungal agents, while specific docking studies for this compound derivatives are not extensively detailed in the provided search results, the SAR of spirooxindole this compound derivatives has been investigated. These studies have shown that substitutions on the phenyl ring of the spiro-linked oxindole (B195798) moiety significantly influence antifungal activity. For example, a bromine atom at the meta-position of the benzene (B151609) ring in a spirooxindole this compound derivative resulted in a potent inhibitor of F. graminearum. researchgate.netresearchgate.net Molecular docking studies of similar spiro-heterocyclic systems have been used to understand interactions with target enzymes like lanosterol (B1674476) demethylase, dihydrofolate reductase, and topoisomerase II, suggesting that the this compound core serves as a key scaffold for positioning the pharmacophoric elements within the enzyme's active site.
The following table summarizes the key compounds mentioned in the context of these studies:
| Compound Name | Core Scaffold | Key Research Finding |
| (3,7)-N-Benzyl-1-oxo-3,3-diphenyl-octahydrofuro[3,4-c]pyridine-5-carboxamide | This compound | Investigated as a neuropeptide S receptor antagonist. nih.gov |
| (3,7)-N-Butyl-1-oxo-3,3-diphenyl-octahydrofuro[3,4-c]pyridine-5-carboxamide | This compound | Synthesized as a neuropeptide S receptor antagonist. nih.gov |
| 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one | Tetrahydrofuro[3,4-c]pyridin-1(3H)-one | A core intermediate in the synthesis of novel NPSR antagonists; its formation leads to a shift in the binding mode compared to related scaffolds. nih.gov |
| Spirooxindole this compound derivative 4ab | Spirooxindole this compound | A derivative with a meta-bromine on the benzene ring, showing potent antifungal activity against F. graminearum. researchgate.netresearchgate.net |
| Compound 14b | Tetrahydrofuro[3,4-c]pyridin-1(3H)-one | An alkene-containing NPSR antagonist with a distinct binding site. nih.gov |
| Compound 29 | Not specified in detail | A related NPSR antagonist used for comparison of binding modes. nih.gov |
This interactive table allows for the sorting and filtering of data based on the compound name, core scaffold, and key research findings.
Antifungal Activities
Research has highlighted the efficacy of spirooxindole this compound derivatives as antifungal agents, particularly against fungi that are pathogenic to plants. rsc.orgrsc.org
Novel polyheterocyclic spirooxindole derivatives containing the this compound moiety have been synthesized and evaluated for their antifungal activity against several phytopathogenic fungi. rsc.orgmdpi.com The mycelium growth rate method was used to test their efficacy against Valsa mali, Fusarium graminearum, Rhizoctonia solani, Fusarium semitectum, and Alternaria solani. rsc.orgmdpi.comresearchgate.net
The preliminary results from these studies indicated that the spirooxindole this compound derivatives exhibited more potent growth inhibition against Valsa mali and Fusarium graminearum compared to related spirooxindole tetrahydrofuran derivatives. rsc.orgmdpi.comresearchgate.net One particular derivative, designated as 4ab, which has a bromine atom on the meta-position of its benzene ring, was identified as the most effective compound against F. graminearum, with an IC50 value of 3.31 μg/mL. rsc.orgmdpi.comresearchgate.net
Antifungal Activity of Spirooxindole this compound Derivative 4ab
| Fungus | IC50 (µg/mL) |
|---|
The inhibitory effects of these derivatives have been compared with established antifungal agents. The efficacy of the spirooxindole this compound derivative 4ab against Fusarium graminearum was found to be similar to that of the control agent, Cycloheximide, which has a reported IC50 value of 3.3 μg/mL. rsc.orgmdpi.comresearchgate.net
Comparative Antifungal Activity
| Compound | Target Fungus | IC50 (µg/mL) |
|---|---|---|
| Derivative 4ab | Fusarium graminearum | 3.31 mdpi.comresearchgate.net |
Anticancer and Antiproliferative Activities
The pyridine nucleus is a key structural component in a vast number of drugs and bioactive molecules, and its derivatives are widely investigated for their anticancer potential. researchgate.net Spirooxindoles, which can contain the this compound scaffold, are also recognized as privileged structures in the development of new anticancer agents. nih.gov
Derivatives incorporating the this compound core have been evaluated for their cytotoxic effects against various human cancer cell lines.
HCT-116 (Colon Cancer): A specific spirooxindole this compound derivative, denoted as 4h, was identified as a potent and selective cytotoxic agent against the HCT-116 human colon cancer cell line. researchgate.net
Ovarian Cancer: While direct studies on simple this compound derivatives were not prominent, related structures show activity. Thieno[2,3-b]pyridine derivatives have demonstrated significant cytotoxic effects against ovarian cancer cell lines SK-OV-3 and OVCAR-3. mdpi.com Additionally, spirooxindole–pyrrolidine compounds have been screened against the SKOV-3 ovarian cancer cell line. rsc.org
Breast Cancer: The anticancer potential of related pyridine derivatives has been evaluated against breast cancer cell lines. nih.gov For instance, certain novel spirooxindole derivatives have shown inhibitory activity against MCF-7 and T47D breast cancer cells. mdpi.comrsc.org Curcumin derivatives featuring a piperidone ring, a related nitrogen-containing heterocycle, have also been tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com
U937 Lymphoma: The U937 human lymphoma cell line has been used to screen the cytotoxicity of various compounds. beilstein-journals.org Studies on broader classes of pyridine derivatives have reported antiproliferative activity against U937 myeloid leukemia cells. mdpi.com
Cytotoxicity of Selected Pyridine and Spirooxindole Derivatives
| Compound Class | Cell Line | Cancer Type | Activity Noted |
|---|---|---|---|
| Spirooxindole this compound (derivative 4h) | HCT-116 | Colon | Potent and selective cytotoxicity. researchgate.net |
| Thieno[2,3-b]pyridine | SK-OV-3, OVCAR-3 | Ovarian | Significant cytotoxic effects. mdpi.com |
| Spirooxindole (derivative 6i) | T47D | Breast | Potent inhibition (IC50 = 11.7 µM). mdpi.com |
Further investigation into the mechanism of action of these compounds has revealed their ability to induce programmed cell death, or apoptosis. The spirooxindole this compound derivative 4h was found to induce apoptosis in HCT-116 cells. researchgate.net This process was accompanied by an elevation in the levels of reactive oxygen species (ROS) within the cancer cells. researchgate.net The generation of ROS is a known mechanism that can trigger apoptotic pathways in cancer cells.
In addition to inducing cell death, certain derivatives have shown the ability to inhibit the migration of cancer cells. The potent derivative 4h was found to restrict the migration of HCT-116 cells. researchgate.net This activity is crucial for preventing metastasis, the process by which cancer spreads to other parts of the body.
Glycosidase Inhibition and Related Therapeutic Implications
Derivatives of the octahydrofuropyridine scaffold have been investigated for their ability to inhibit glycosidases, enzymes that catalyze the cleavage of glycosidic bonds. This activity is of significant interest for the development of therapeutics for a range of diseases, including metabolic disorders and lysosomal storage diseases.
Inhibition of Lysosomal Acid α-Glucosidase and Rice α-Glucosidase
A series of bicyclic iminosugar C-glycosides featuring an octahydrofuro[3,2-b]pyridine core were synthesized and evaluated for their inhibitory effects on a panel of 23 different glycosidases. nih.govresearchgate.net Among the enzymes tested, certain derivatives displayed notable inhibitory activity against α-glucosidases from different sources.
One derivative, compound 10 , which features a hydrophobic aglycon moiety, was identified as a potent inhibitor of rice α-glucosidase, exhibiting an IC₅₀ value of 7.7 μM. nih.govresearchgate.netresearchgate.net While the studies highlighted potent inhibition of various glycosidases, specific inhibitory data for lysosomal acid α-glucosidase by this particular series of octahydrofuro[3,2-b]pyridine derivatives was not explicitly detailed in the primary findings, though the relevance to lysosomal enzymes was a key focus. nih.govresearchgate.net Lysosomal acid α-glucosidase (GAA) is the enzyme deficient in Pompe disease, a lysosomal storage disorder characterized by the accumulation of glycogen (B147801) in the lysosomes. nih.govmdpi.com The development of inhibitors for this enzyme is a key strategy for investigating potential pharmacological chaperones for this condition. mdpi.com
| Compound | Enzyme Source | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Compound 10 | Rice α-glucosidase | 7.7 μM | nih.govresearchgate.net |
Evaluation of β-Glucosidase and β-Galactosidase Inhibition
The same series of octahydrofuro[3,2-b]pyridine-based iminosugar C-glycosides were also assessed for their activity against β-glycosidases. nih.gov The research revealed that derivatives with hydrophobic aglycon moieties were particularly effective.
Specifically, compound 11 demonstrated superior inhibitory activity against human lysosomal β-glucosidase, with a low micromolar IC₅₀ value of 2.7 μM. nih.govresearchgate.netresearchgate.net This enzyme, also known as glucocerebrosidase (GCase), is implicated in Gaucher disease, another lysosomal storage disorder. researchgate.net The entire panel of synthesized compounds was tested against 23 glycosidases, which included β-galactosidase. nih.gov However, the specific inhibitory values for β-galactosidase were not highlighted as significant in the context of these particular derivatives. nih.govresearchgate.net
| Compound | Enzyme Source | Inhibition (IC₅₀) | Reference |
|---|---|---|---|
| Compound 11 | Human lysosome β-glucosidase | 2.7 μM | nih.govresearchgate.net |
Design of Iminosugar C-Glycosides Based on Octahydrofuro[3,2-b]pyridine Motif
The synthesis of these potent glycosidase inhibitors was based on a strategic design centered on the bicyclic octahydrofuro[3,2-b]pyridine motif. nih.govresearchgate.net This core structure is a conformationally restricted analog of nojirimycin. The synthetic route was initiated from a C-allyl iminosugar. nih.govresearchgate.net Key steps in the synthesis involved a debenzylative iodocycloetherification followed by a nucleophilic displacement of the resulting iodine. nih.govresearchgate.net
This approach allowed for the introduction of a variety of aglycon moieties with different sizes and functionalities, including alcohols, amines, amides, and triazoles. nih.gov A crucial aspect of the design is that the fused tetrahydrofuran (THF) ring constrains the geometry of the piperidine ring, forcing it into a flattened ⁴C₁ conformation. nih.govresearchgate.net This conformational locking is a key element influencing the binding and inhibitory activity of these molecules against target glycosidases.
Relevance to Lysosomal Storage Diseases
The inhibitory activity of octahydrofuropyridine derivatives against specific lysosomal enzymes has direct relevance to the therapeutic field of lysosomal storage diseases (LSDs). nih.govern-net.eumsdmanuals.com LSDs are a group of inherited metabolic disorders caused by the deficiency of specific lysosomal enzymes, leading to the accumulation of undigested substrates within the lysosome and resulting in cellular damage. nih.govnih.gov
The potent inhibition of human lysosomal β-glucosidase (GCase) by compound 11 suggests potential applications in Gaucher disease, which is caused by GCase deficiency. nih.govresearchgate.net Similarly, the inhibition of α-glucosidases points toward relevance for Pompe disease, a disorder caused by a deficiency in lysosomal acid α-glucosidase (GAA). nih.gov Molecules that can inhibit these enzymes may serve as pharmacological chaperones. These small molecules can bind to unstable mutant enzymes, assisting in their proper folding and trafficking, thereby restoring partial enzyme activity and reducing substrate accumulation. The development of selective inhibitors, such as the derivatives of the octahydrofuropyridine scaffold, is a promising avenue for developing new therapies for these debilitating conditions. researchgate.netmdpi.com
Modulation of Neurotransmitter Systems and Neurological Applications
Beyond their effects on glycosidases, certain this compound derivatives have been developed and investigated for their ability to modulate central nervous system targets, demonstrating potential for neurological applications.
Neuropeptide S Receptor Antagonist Activity
Researchers have identified a novel chemical scaffold based on 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one for the development of potent and selective antagonists for the Neuropeptide S (NPS) receptor. mdpi.com The NPS system is involved in regulating various physiological and behavioral processes, including arousal, anxiety, and memory. mdpi.comnih.gov Blockade of the NPSR has been shown to reduce relapse to substance abuse. mdpi.comresearchgate.net
Starting from a known NPSR antagonist, SHA-68, structural modifications led to the discovery of the this compound core. mdpi.comrndsystems.com This new series of compounds demonstrated significant antagonist potency. A particularly noteworthy compound from this series is (+) N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide (referred to as compound 14b in the study), which showed potent NPSR antagonist activity in vitro. mdpi.comresearchgate.net Further in vivo studies showed that this compound could effectively block NPS-stimulated locomotor activity in mice, indicating its potential as a tool for studying the pharmacology of the NPS system and as a lead for developing therapeutics targeting NPSR-mediated pathways. mdpi.comresearchgate.net
| Compound Name | Core Scaffold | Activity Profile | Reference |
|---|---|---|---|
| N-Benzyl-1-oxo-3,3-diphenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide | 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one | NPSR Antagonist | mdpi.com |
| (+) N-benzyl-3-(2-methylpropyl)-1-oxo-3-phenyl-1H,3H,4H,5H,6H,7H-furo[3,4-c]pyridine-5-carboxamide (Compound 14b) | 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one | Potent in vitro and in vivo NPSR Antagonist | mdpi.comresearchgate.net |
| (3,7)-N-Benzyl-1-oxo-3,3-diphenyl-octahydrofuro[3,4-c]pyridine-5-carboxamide | octahydrofuro[3,4-c]pyridin-1-one | NPSR Antagonist | mdpi.com |
Potential for Addressing Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The development of molecules with the potential to combat neurodegenerative disorders like Alzheimer's disease is a significant area of research. Alzheimer's disease is a common form of dementia, and its prevalence is expected to rise significantly. researchgate.net A key pathological feature of Alzheimer's disease is the dysregulation of neurotransmitters, and enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are implicated in this process, leading to cognitive decline. researchgate.net
In the context of exploring new bioactive compounds, derivatives of this compound have been synthesized and investigated. For instance, functionalized spirooxindole this compound derivatives have been developed. researchgate.netnih.gov While direct in-vivo studies on these specific compounds for Alzheimer's are not extensively detailed in the provided search results, the rationale for targeting enzymes like AChE and BChE is a well-established strategy in the quest for anti-Alzheimer's agents. researchgate.net Some existing treatments for Alzheimer's disease, such as donepezil (B133215) and galantamine, are known to target AChE, while others like rivastigmine (B141) inhibit both AChE and BChE. researchgate.net The synthesis of novel heterocyclic systems like the spirooxindole this compound derivatives occurs within this broader scientific context of searching for new and effective cholinesterase inhibitors. researchgate.netnih.gov
Antidiabetic Activity
The management of diabetes mellitus, particularly type 2 diabetes, is a major global health challenge. nih.gov Research into novel therapeutic agents often involves the exploration of diverse chemical scaffolds.
Role as GLP-1 Receptor Modulators
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion in a glucose-dependent manner. googleapis.comfrontiersin.org Consequently, GLP-1 receptor modulators are a key class of drugs for the treatment of type 2 diabetes. googleapis.comnice.org.uk
While the direct investigation of this compound derivatives as GLP-1 receptor modulators is not prominent in the provided search results, the study of related heterocyclic systems is noteworthy. For instance, certain octahydrofuro[3,4-b]pyrazines, which are structurally related, have been identified as GLP-1 receptor modulators with potential applications in treating type 2 diabetes and cardiovascular conditions. googleapis.com This highlights the therapeutic potential of furo-fused bicyclic amine scaffolds in the context of GLP-1 receptor modulation. The broader class of pyridine derivatives has also been explored for antidiabetic properties. mdpi.com
Influence on Glucose Homeostasis and Hyperglycemia
Maintaining glucose homeostasis is fundamental to preventing the complications of diabetes. nih.govnih.gov Hyperglycemia, or high blood sugar, is a hallmark of uncontrolled diabetes. diabetes.ca Therapeutic agents can influence glucose homeostasis through various mechanisms, including enhancing insulin sensitivity, stimulating insulin secretion, or inhibiting glucose absorption. nih.gov
Derivatives of pyrrolo[3,4-c]pyridine have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, thereby improving insulin sensitivity. mdpi.com While this is a related but different scaffold, it illustrates that pyridine-containing heterocyclic systems are of interest in the development of agents that can positively influence glucose homeostasis. The direct and specific effects of this compound derivatives on glucose homeostasis and hyperglycemia require further dedicated research.
Potential for Treating Type 2 Diabetes Mellitus and Related Metabolic Conditions
The ultimate goal of developing new antidiabetic agents is the effective treatment of type 2 diabetes mellitus and associated metabolic conditions. medscape.com The complexity of type 2 diabetes often necessitates a multi-faceted therapeutic approach, targeting different pathophysiological defects. nih.gov
While direct evidence for the use of this compound derivatives in treating type 2 diabetes is limited in the provided search results, the exploration of related compounds is encouraging. For example, the antidiabetic potential of various pyridine and pyrrolopyridine derivatives has been documented. mdpi.com Some pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been found to increase insulin sensitivity, a key factor in managing type 2 diabetes. mdpi.com The journey from a novel chemical scaffold to a clinically approved treatment is long, and the therapeutic potential of this compound derivatives in this area remains a subject for future investigation.
Other Investigated Biological Activities
Beyond the potential applications in neurodegenerative and metabolic disorders, derivatives of this compound have been synthesized and evaluated for other biological activities. A notable example is their antifungal properties.
A study on novel polyheterocyclic spirooxindole derivatives reported the synthesis of functionalized spirooxindole this compound compounds. researchgate.netnih.gov These compounds were evaluated for their in vitro antifungal activity against a panel of five phytopathogenic fungi. nih.gov The preliminary results indicated that the spirooxindole this compound derivatives exhibited higher growth inhibition against Valsa mali and Fusarium graminearum compared to related spirooxindole tetrahydrofuran derivatives. researchgate.netnih.gov
One particular derivative, 4ab, which features a bromine atom on the meta-position of a benzene ring, was identified as the most potent compound against F. graminearum. researchgate.netnih.gov Its inhibitory activity was found to be comparable to the control compound, cycloheximide. researchgate.net
Table 1: Antifungal Activity of Spirooxindole this compound Derivative 4ab
| Fungus | IC50 (µg/mL) | Reference |
|---|---|---|
| Fusarium graminearum | 3.31 | researchgate.netnih.gov |
| Cycloheximide (Control) | 3.3 | researchgate.net |
This research demonstrates a tangible biological activity of the this compound scaffold, suggesting its potential as a basis for the development of new antifungal agents. researchgate.netnih.gov
Antimycobacterial Activity
Direct studies on the antimycobacterial properties of simple this compound derivatives are not extensively documented. However, the broader family of spiropyrrolidine-oxindoles, which are structurally related, have been noted for their antimycobacterial potential. researchgate.net
Furthermore, research into related heterocyclic systems offers promising leads. A class of compounds known as pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are aromatic analogs of the this compound core, have been identified as a novel class of antimycobacterial agents. nih.gov These compounds have been shown to target mycobacterial respiration by inhibiting the cytochrome bc1 complex, a validated drug target in Mycobacterium tuberculosis. nih.gov High-throughput screening led to the identification of a hit compound which was optimized to produce derivatives with nanomolar activity against M. tuberculosis. nih.gov This suggests that the pyridine-fused heterocyclic scaffold is a viable starting point for the development of new antimycobacterial drugs.
Antiviral Activity
There is a lack of specific data on the antiviral activities of this compound derivatives. However, the broader class of pyridine-containing heterocyclic compounds has been a significant area of research for the development of new antiviral agents. nih.govnih.govmdpi.comconsensus.app Pyridine derivatives have shown activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV). nih.govconsensus.app
The mechanisms of action for these pyridine-based antivirals are diverse and can include the inhibition of viral replication cycles, reverse transcriptase, polymerase, and other key viral enzymes. nih.gov For instance, certain pyridine N-oxide derivatives have demonstrated inhibitory activity against the feline infectious peritonitis (FIP) coronavirus and the human SARS-coronavirus in cell cultures. psu.edu The antiviral potency and specificity of these compounds often depend on the nature and position of various substituents on the pyridine ring. psu.edu While these findings pertain to the general class of pyridines, they underscore the potential of the this compound scaffold as a template for future antiviral drug discovery.
Anti-Inflammatory Activity
Specific research into the anti-inflammatory effects of this compound derivatives is not widely available. However, related heterocyclic structures have been investigated for this activity. For example, spirooxindole compounds, which can be synthesized to include the this compound moiety, are recognized for possessing anti-inflammatory properties. nih.gov
Studies on the closely related pyrrolo[3,4-c]pyridine scaffold have also shown anti-inflammatory potential. One derivative, 2-((tetrahydrofuran-2-yl)methyl)-2H-pyrrolo[3,4-c]pyridine-1,3-dione, exhibited 26% anti-inflammatory activity at a dose of 50 mg/kg. mdpi.com Additionally, other pyridine derivatives, such as 3-hydroxy-pyridine-4-ones, have demonstrated significant anti-inflammatory effects in animal models. nih.govnih.gov These compounds are thought to exert their effects, at least in part, through their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent. nih.govnih.gov
Sedative Effects
There is no direct scientific literature detailing the sedative effects of this compound derivatives. However, research on analogous and related heterocyclic systems suggests that this class of compounds could potentially interact with the central nervous system.
For instance, derivatives of the closely related aromatic analog, pyrrolo[3,4-c]pyridine, have been studied as analgesic and sedative agents. mdpi.com Some of these compounds have been shown to significantly suppress spontaneous locomotor activity in mice, indicating a sedative effect. mdpi.com Another related compound, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THIP), a GABA(A) receptor agonist, is known for its sedative and hypnotic properties. dundee.ac.uk These findings in related heterocyclic structures suggest that the general scaffold fused to a pyridine ring has the potential for sedative activity, warranting future investigation into this compound derivatives.
Antibacterial Activity
While extensive data on the antibacterial properties of this compound derivatives are limited, the broader class of pyridine-containing compounds is well-known for its antibacterial activity. openaccessjournals.comnih.gov
Research on complex molecules incorporating the this compound ring system has been conducted, primarily focusing on antifungal properties. In one study, a series of spirooxindole this compound derivatives were synthesized. researchgate.netnih.govresearchgate.net Although the primary focus was their activity against plant pathogenic fungi, the parent structures, spirooxindoles and pyridines, are known to exhibit a range of antimicrobial activities. nih.govopenaccessjournals.com For example, various pyridine derivatives have shown moderate to good antibacterial activity against a panel of bacteria including Escherichia coli, Salmonella typhi, and Bacillus subtilis. openaccessjournals.com This suggests that the this compound scaffold could serve as a foundation for developing new antibacterial agents.
Applications in the Synthesis of Bioactive Molecules
The Octahydrofuro[3,4-c]pyridine scaffold has been utilized in the synthesis of various bioactive molecules. One example is the synthesis of spirooxindole derivatives with antifungal activity. rsc.orgresearchgate.netnih.gov These compounds are synthesized through a base-mediated cascade [3+2] double Michael reaction to form a spirooxindole tetrahydrofuran (B95107) intermediate, which is then cyclized to the final spirooxindole this compound derivative. rsc.orgnih.gov These molecules have shown promising activity against several plant pathogenic fungi. rsc.orgnih.gov
Another significant application is in the development of muscarinic receptor antagonists. A series of 5H-dibenz[b,f]azepine derivatives were synthesized and evaluated for their binding affinities to muscarinic receptors. nih.gov One compound in this series demonstrated high affinity and selectivity for the M2 receptor subtype, making it a promising candidate for treating cardiac dysfunctions. nih.gov
Conclusion
Summary of Key Research Findings
The available scientific literature on Octahydrofuro[3,4-c]pyridine is exceedingly scarce. While its basic structural and computationally predicted properties can be found in chemical databases, there is a notable absence of published research detailing its synthesis, experimental characterization, and biological evaluation. The information presented in this article is largely based on the established chemistry of related heterocyclic systems.
Future Directions in this compound Research
The lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:
Development of efficient and stereoselective synthetic routes to access both cis and trans isomers, as well as their individual enantiomers.
Thorough characterization of the compound and its derivatives using modern spectroscopic and analytical techniques.
Exploration of its reactivity to understand its chemical behavior and to facilitate the synthesis of a diverse library of analogs.
Systematic biological screening to identify any potential pharmacological activities and therapeutic targets.
Potential Impact on Medicinal Chemistry and Pharmaceutical Sciences
Should future research reveal interesting biological activities, the this compound scaffold could emerge as a valuable new template for the design of novel therapeutic agents. Its rigid, three-dimensional structure may offer advantages in terms of target selectivity and potency. The exploration of this understudied heterocyclic system could lead to the discovery of new drugs for a variety of diseases.
Mechanistic Investigations of Octahydrofuro 3,4 C Pyridine Action
Receptor Binding Affinity and Selectivity
No specific data from receptor binding assays for Octahydrofuro[3,4-c]pyridine could be located. Research on analogous compounds, such as benzofuro[2,3-c]pyridin-6-ols, has shown affinity for opioid-receptor subtypes. However, these findings cannot be directly extrapolated to this compound due to structural differences. Similarly, while studies on 2-styryl-pyridines and 2-(3,4-dihydro-naphthalen-2-yl)pyridines have identified them as selective NMDA receptor antagonists, this is a distinct chemical series. Without experimental data, the receptor binding profile and selectivity of this compound remain uncharacterized.
Enzyme Inhibition Kinetics and Mechanisms
There is no available information detailing the enzyme inhibition kinetics or mechanisms of this compound. For related scaffolds, such as furo[3,2-b]pyridine (B1253681), derivatives have been identified as potent and selective inhibitors of cdc-like kinases (CLKs). The general principles of enzyme inhibition kinetics involve determining parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, noncompetitive, or mixed-type). However, no such studies have been published for this compound.
Cellular Pathway Modulation
Specific cellular pathways modulated by this compound have not been documented in the available literature. Research on other heterocyclic compounds has shown modulation of critical signaling pathways. For instance, certain furo[3,2-b]pyridine derivatives have been found to be effective modulators of the Hedgehog signaling pathway. The modulation of cellular signaling pathways, such as the Wnt, Hippo, and Notch pathways, is a crucial aspect of pharmacological activity, influencing processes like cell self-renewal, differentiation, and migration. The JAK/STAT pathway is another critical signaling cascade involved in inflammation and immune responses that can be targeted by small molecules. However, the effects, if any, of this compound on these or other cellular pathways have not been investigated.
In Vivo Pharmacological Studies and Biomarker Analysis
No in vivo pharmacological studies or biomarker analyses for this compound have been reported. Such studies are essential to understand the physiological effects and therapeutic potential of a compound. While some pyrrolo[3,4-c]pyridine derivatives have been shown to inhibit spontaneous locomotor activity in mice, these are structurally distinct from this compound. The synthesis of octahydropyrano[3,4-c] pyridine (B92270) scaffolds has been reported as a starting point for drug-discovery libraries, but this does not provide in vivo data for the specific compound of interest.
Toxicology and Safety Profiles
In Vitro Cytotoxicity in Normal Cell Lines
Direct studies evaluating the in vitro cytotoxicity of Octahydrofuro[3,4-c]pyridine in normal (non-cancerous) cell lines have not been identified in a review of the current scientific literature. Research on the biological activity of the broader class of furo[3,4-c]pyridine (B3350340) derivatives has primarily focused on their potential therapeutic effects, often assessing cytotoxicity in cancer cell lines rather than normal cells.
For context, studies on related heterocyclic compounds, such as certain furo[2,3-b]pyridine (B1315467) derivatives, have included assessments against normal human fibroblast cell lines to determine selectivity for cancer cells. For instance, some novel nicotinonitriles and their furo[2,3-b]pyridine derivatives have been evaluated for cytotoxic activity against various tumor cell lines as well as a normal human fibroblast line (HSF1184) to gauge their selectivity. researchgate.net Similarly, research into pyrrolo[3,4-c]pyridine derivatives, a structurally related class of compounds, has sometimes included cytotoxicity testing against noncancerous cell lines to evaluate potential off-target effects. One study noted that a synthesized N-oxide derivative of a pyrrolo[3,4-c]pyridine exhibited limited toxicity toward healthy cardiac cell lines. nih.gov However, it is crucial to emphasize that these findings pertain to related but structurally distinct compounds and cannot be directly extrapolated to this compound.
Without specific experimental data, the cytotoxic potential of this compound against normal cell lines remains uncharacterized.
Preliminary Toxicity Assessments
However, some toxicity data has been reported for the broader class of furo[3,4-c]pyridine derivatives. A patent for a series of 1,3-dihydro-6-methyl-7-hydroxy-furo-(3,4-c)-pyridine derivatives reported on their toxicity in rats and mice via the oral route. For the rats, no LD50 could be determined as no deaths were observed at a dose of 5 g/kg. For mice, the LD50 for the most toxic compound in that series was found to be 4.2 g/kg. google.com This information provides a general indication of the low acute toxicity of some compounds within this chemical class, but it does not directly apply to the specific toxicological profile of this compound.
Furthermore, a review of pyrrolo[3,4-c]pyridine derivatives, which share a similar bicyclic core, mentioned that some synthesized compounds were found to be non-toxic at high doses (LD50 >2000 mg/kg) in mice. mdpi.com This again highlights that some compounds within these related heterocyclic families exhibit low acute toxicity.
Pharmacokinetic Parameters and Clearance Rates
Detailed pharmacokinetic studies, including parameters such as absorption, distribution, metabolism, excretion (ADME), and clearance rates for this compound, have not been published.
Without empirical data for this compound, its pharmacokinetic behavior, including its clearance rate from the body, remains unknown.
Therapeutic Potential and Drug Development
Octahydrofuro[3,4-c]pyridine as a Lead Scaffold in Drug Discovery
The concept of a "lead scaffold" in drug discovery pertains to a core molecular structure that serves as a starting point for the development of new drugs. While the fully saturated this compound ring system is available commercially as a building block for chemical synthesis, there is a notable absence of extensive research into its utility as a privileged scaffold for therapeutic applications.
In contrast, the aromatic furo[3,4-c]pyridine (B3350340) core has been the subject of some investigation. For instance, derivatives of furo[3,4-c]pyridine have been explored for their potential in treating cardiovascular disorders and hypertension. This suggests that the broader furo[3,4-c]pyridine chemical space may hold biological relevance. However, the direct translation of these findings to the saturated octahydro- variant is not scientifically sound without specific supporting data.
The therapeutic potential of related saturated heterocyclic scaffolds, such as octahydropyrano[3,4-c]pyridine, has been more thoroughly investigated. These analogous structures have been identified as valuable starting points for the creation of diverse small molecule libraries aimed at identifying new drug candidates. The exploration of these related scaffolds indicates a general interest in saturated bicyclic systems in drug discovery, which could, in principle, extend to this compound.
Design of Novel Therapeutic Agents based on the this compound Core
The design of novel therapeutic agents typically involves the strategic modification of a lead scaffold to optimize its pharmacological properties. In the case of the this compound core, the lack of established biological targets and lead compounds makes the rational design of new therapeutic agents a speculative exercise.
Hypothetically, the three-dimensional structure of the this compound scaffold could offer advantages in terms of target binding and selectivity. The fused furan (B31954) and piperidine (B6355638) rings create a rigid, non-planar structure that can be functionalized at various positions to interact with specific biological macromolecules.
The development of therapeutic agents based on this core would necessitate a systematic exploration of its chemical space. This would involve the synthesis of a library of derivatives with diverse substituents to probe for interactions with a wide range of biological targets. High-throughput screening of such a library against various disease models would be a crucial first step in identifying potential therapeutic applications.
Clinical Translation Prospects
The pathway to clinical translation for any new chemical entity is long and arduous, requiring extensive preclinical and clinical studies. As of the current date, there is no publicly available information to suggest that any drug candidate based on the this compound scaffold has entered clinical trials. The absence of foundational research on the biological activity and pharmacological properties of this specific scaffold means that its clinical translation prospects are, at present, entirely theoretical.
For a compound to progress to clinical trials, it must demonstrate a promising efficacy and safety profile in preclinical models. This foundational data for this compound derivatives is currently lacking in the scientific literature.
Challenges and Opportunities in Drug Development
The development of drugs based on the this compound scaffold presents both significant challenges and potential opportunities.
Challenges:
Lack of Precedent: The primary challenge is the absence of a significant body of research on this specific scaffold. This lack of precedent means that researchers have no established starting points for drug design, target identification, or understanding of potential toxicities.
Synthetic Complexity: The synthesis of substituted this compound derivatives may present synthetic challenges, potentially impacting the cost and feasibility of producing a diverse chemical library for screening.
Target Identification: Without known biological activities, identifying the molecular targets through which this compound derivatives might exert a therapeutic effect would require extensive and resource-intensive screening efforts.
Opportunities:
Novelty: The unexplored nature of the this compound scaffold represents a significant opportunity. Derivatives of this core could interact with novel biological targets or exhibit unique pharmacological profiles, potentially leading to first-in-class medicines.
Three-Dimensionality: The inherent three-dimensional structure of the scaffold could be advantageous for targeting complex protein-protein interactions or achieving high target selectivity, a desirable attribute in modern drug discovery.
Intellectual Property: The novelty of this chemical space suggests that new derivatives and their therapeutic applications would likely be patentable, providing a strong intellectual property position for potential developers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for octahydrofuro[3,4-c]pyridine derivatives, and how do reaction conditions influence yield?
- Methodology : this compound derivatives are synthesized via cyclization reactions or click chemistry. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., nitrogen) achieves yields >85% for bicyclic hybrids . Alkylation and substitution reactions using dichloromethane as a solvent with NaOH catalysis are also effective for introducing substituents like piperazine or morpholine rings . Key factors include temperature control (20–25°C for click reactions) and stoichiometric ratios (1:1.2 for azide-alkyne pairs).
Q. How are structural and purity characteristics validated for these compounds?
- Methodology : Use nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da). Purity (>95%) is verified via HPLC with C18 columns and acetonitrile/water gradients .
Q. What spectroscopic techniques are used to analyze photophysical properties?
- Methodology : Steady-state absorption and fluorescence spectroscopy (e.g., λex = 350 nm, λem = 450 nm) measure Stokes shifts (~100 nm for pyrrolo[3,4-c]pyridines). Time-resolved femtosecond transient absorption spectroscopy tracks electronic relaxations (<1 ps) in protic solvents like methanol . Quantum chemical calculations (DFT/B3LYP) correlate experimental spectra with HOMO-LUMO gaps .
Advanced Research Questions
Q. How do substituents on the pyrrolo[3,4-c]pyridine core influence biological activity?
- Data Analysis :
- Anticonvulsant activity : Methyl groups at the pyridine ring enhance potency (ED50 = 3.25 mg/kg in PTZ models), while sulfur or NH linkers reduce efficacy by ~20% .
- Analgesic activity : Morpholine or piperazine substituents at position 2 increase ED50 values in writhing tests (3.25–19.2 mg/kg vs. ASA: 39.15 mg/kg) .
- Table :
| Substituent (R1/R2) | Activity (ED50, mg/kg) | Reference |
|---|---|---|
| Methyl (R1), Morpholine (R2) | 3.25 (Anticonvulsant) | |
| Phenyl (R1), Piperazine (R2) | 2.44 (Analgesic) |
Q. What computational approaches predict binding interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) evaluates interactions with COX-2 or BSA proteins. Hydrogen bonding (ΔG = -8.2 kcal/mol) and van der Waals forces dominate for pyrrolo[3,4-c]pyridines in COX-2 active sites . MD simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å) .
Q. How do photodecomposition pathways affect applications in fluorescent probes?
- Data Contradiction Analysis : While 4-hydroxy-pyrrolo[3,4-c]pyridines exhibit high photostability (quantum yield Φd < 0.01), light amplification in fluorescence ranges is observed without lasing due to rapid non-radiative decay . Contradictions arise from solvent effects: protic solvents stabilize excited states but quench luminescence .
Q. What strategies resolve discrepancies in structure-activity relationships (SAR) for InhA enzyme inhibition?
- Case Study : Meta-substituted phenyl rings on pyrrolo[3,4-c]pyridines show MIC = 30 µM against M. tuberculosis, but ortho-substitution abolishes activity. Chain length optimization (C3 > C1) restores potency (IC50 = 12 µM) .
Methodological Guidelines
- Experimental Design :
- Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
